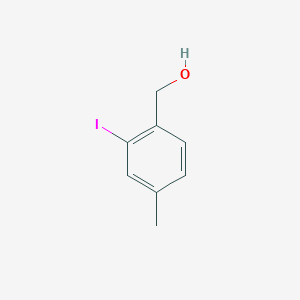

(2-Iodo-4-methylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRMMERGHBIYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 Iodo 4 Methylphenyl Methanol

Regioselective Iodination Techniques for Aromatic Systems

Achieving the specific 2-iodo-4-methyl substitution pattern on the benzene (B151609) ring is a primary challenge. The directing effects of the methyl and a precursor to the hydroxymethyl group must be carefully managed. Several strategies have been developed to control the regioselectivity of the C-I bond formation.

Electrophilic Aromatic Iodination Approaches

Direct iodination of an aromatic ring is a common method for introducing an iodine atom. In the context of synthesizing (2-Iodo-4-methylphenyl)methanol, this approach typically begins with a precursor such as 4-methylbenzaldehyde. The methyl group is an ortho-, para-director, and the aldehyde group is a meta-director. The iodination occurs ortho to the activating methyl group.

A common method involves the use of molecular iodine in the presence of a strong oxidizing agent, such as nitric acid or hydrogen peroxide. These agents are crucial for oxidizing I₂ to a more potent electrophilic iodine species (e.g., I⁺), which can then attack the electron-rich aromatic ring. The reaction is carefully controlled to favor mono-iodination at the desired position.

| Starting Material | Reagents | Conditions | Intermediate Product |

| 4-Methylbenzaldehyde | Iodine (I₂), Oxidizing Agent (e.g., HNO₃, H₂O₂) | Controlled temperature | 2-Iodo-4-methylbenzaldehyde |

This table presents a generalized electrophilic iodination approach.

Directed Ortho Metalation (DoM) Strategies in the Presence of the Hydroxymethyl Group

Directed ortho Metalation (DoM) is a powerful technique for achieving high regioselectivity in aromatic substitution. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, an iodine source. wikipedia.org

For the synthesis of this compound, the hydroxymethyl group (-CH₂OH) itself can be utilized as a DMG. The acidic proton of the alcohol is first removed by a strong base (e.g., n-butyllithium) to form a lithium alkoxide. This alkoxide then directs a second equivalent of the base to deprotonate the ortho position of the aromatic ring. Subsequent reaction with molecular iodine (I₂) yields the desired product. To avoid side reactions, the alcohol can be protected with a group that also functions as an effective DMG, such as a methoxymethyl (MOM) ether. harvard.edu

| Strategy | Directing Group | Base | Electrophile | Key Feature |

| Direct Deprotonation | -CH₂O⁻Li⁺ (from -CH₂OH) | Alkyllithium (e.g., n-BuLi) | I₂ | Utilizes the inherent directing ability of the deprotonated alcohol. wikipedia.org |

| Protected Group | -CH₂O-MOM | Alkyllithium (e.g., s-BuLi) | I₂ | A protecting group that also serves as a potent directing group. harvard.edu |

This interactive table outlines two potential Directed ortho Metalation (DoM) strategies.

Halogen Exchange Reactions for C-I Bond Formation

Halogen exchange, most notably the Finkelstein reaction, provides an alternative route to form the C-I bond. This method involves the substitution of another halogen, typically bromine or chlorine, with iodide. unacademy.com The synthesis would first target the analogous bromo-compound, (2-Bromo-4-methylphenyl)methanol.

The subsequent exchange reaction is typically carried out by treating the bromo-precursor with an iodide salt, such as sodium iodide (NaI) in a solvent like acetone (B3395972). The success of the reaction is often driven by Le Châtelier's principle, as the resulting sodium bromide is less soluble in acetone and precipitates out, driving the equilibrium towards the desired iodo-product. unacademy.com For aryl halides, this exchange can be more challenging and may require higher temperatures or the use of a copper(I) iodide catalyst.

| Precursor | Iodide Source | Solvent/Catalyst | Reaction Type |

| (2-Bromo-4-methylphenyl)methanol | Sodium Iodide (NaI) | Acetone | Finkelstein Reaction unacademy.com |

| (2-Bromo-4-methylphenyl)methanol | Copper(I) Iodide (CuI) | High-boiling solvent (e.g., DMF) | Copper-catalyzed Halogen Exchange |

This table summarizes halogen exchange methodologies for forming the aryl-iodide bond.

Reduction Methodologies for Functional Group Interconversion to the Benzylic Alcohol

Once the 2-iodo-4-methylphenyl scaffold is established, the final step is the formation of the benzylic alcohol. This is typically achieved through the reduction of a precursor molecule containing a carboxylic acid, aldehyde, or ester functional group at the benzylic position. The key consideration is the chemoselectivity of the reducing agent to ensure it does not affect the aryl-iodide bond.

Chemoselective Reduction of Carboxylic Acid Precursors

The direct reduction of a carboxylic acid, such as 2-iodo-4-methylbenzoic acid, to a primary alcohol requires a potent reducing agent. nih.gov Lithium aluminum hydride (LiAlH₄) is capable of this transformation but can sometimes lead to the reduction of the aryl halide as well.

A more chemoselective option is the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). These reagents readily reduce carboxylic acids while typically leaving aryl halides untouched, offering a high-yielding and clean conversion to this compound.

| Precursor | Reducing Agent | Selectivity | Product |

| 2-Iodo-4-methylbenzoic acid sigmaaldrich.com | Borane-THF (BH₃·THF) | High for COOH over Ar-I | This compound |

| 2-Iodo-4-methylbenzoic acid sigmaaldrich.com | Lithium Aluminum Hydride (LiAlH₄) | Lower (potential for Ar-I reduction) | This compound |

This table compares common reagents for the reduction of the carboxylic acid precursor.

Selective Reduction of Aldehyde or Ester Intermediates

The reduction of aldehydes and esters to primary alcohols is a fundamental transformation in organic synthesis. Starting from 2-iodo-4-methylbenzaldehyde, the conversion to this compound is straightforward and highly efficient.

Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for reducing aldehydes and ketones and are compatible with the aryl iodide functionality. For ester precursors, the more powerful lithium aluminum hydride (LiAlH₄) is generally required, although it must be used with care to preserve the C-I bond.

| Precursor | Reducing Agent | Typical Solvent | Key Advantage |

| 2-Iodo-4-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | High chemoselectivity, mild conditions. |

| Methyl 2-iodo-4-methylbenzoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Effective for ester reduction. |

This table details selective reduction methods for aldehyde and ester precursors.

Multi-Component Reaction Approaches for Direct Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous transformations involving benzyl (B1604629) alcohols suggest plausible pathways.

One potential strategy involves the in-situ generation of a key intermediate that can then react with other components. For instance, a three-component reaction could be envisioned starting from 1-iodo-3-methylbenzene, an appropriate carbon monoxide source, and a hydride source. The palladium-catalyzed carbonylation of the aryl iodide would form a reactive acylpalladium intermediate, which could then be trapped by a reducing agent to yield the desired benzyl alcohol.

Another conceptual approach could involve a Ugi-type reaction. A modified Ugi four-component reaction could potentially assemble the core structure. This might involve an ortho-iodinated aniline (B41778) derivative, an aldehyde, an isocyanide, and a suitable acid. Subsequent chemical modifications of the resulting Ugi product would be necessary to yield this compound. Such a strategy, while not direct, would rapidly build molecular complexity.

A dehydrogenative coupling approach has also been demonstrated for the synthesis of various substituted pyrroles from secondary alcohols and amino alcohols, highlighting the potential for MCRs to construct complex molecules under specific catalytic conditions acs.org. The principles of these reactions could be adapted for the synthesis of functionalized benzyl alcohols.

Catalytic Systems in the Preparation of this compound

The use of catalytic systems is paramount in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of this compound and its precursors.

Transition metals, particularly palladium and rhodium, are well-established catalysts for cross-coupling and functionalization reactions.

Palladium-Catalyzed Syntheses:

Palladium catalysis is a cornerstone of C-C and C-X bond formation. A robust method for the synthesis of related structures involves the palladium/norbornene-catalyzed deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol rsc.org. This methodology could be adapted for the synthesis of this compound by employing a suitably substituted aryl iodide and a methyl-substituted benzyl alcohol derivative.

A plausible and more direct route would be the reduction of a corresponding carboxylic acid derivative. For example, 2-iodo-4-methylbenzoic acid can be converted to its acyl chloride, which is then reduced to the target alcohol. A patent describes a similar synthesis for 5-iodo-2-bromobenzyl alcohol, where the corresponding benzoyl chloride is reduced using sodium borohydride google.com. This traditional approach can be enhanced by using modern, milder, and more selective palladium-catalyzed reduction methods.

Table 1: Comparison of Potential Palladium-Catalyzed Reactions

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Norbornene-Catalyzed Benzylation | Aryl Iodide, Benzyl Alcohol | ortho-selective, deoxygenative coupling |

Rhodium-Catalyzed Syntheses:

Rhodium catalysts are known for their high efficiency in C-H functionalization and insertion reactions. Rhodium(II) catalysts, in particular, are effective in reactions involving diazo compounds. A potential, though indirect, route to this compound could involve the rhodium-catalyzed functionalization of a pre-existing indole (B1671886) or other heterocyclic system, followed by cleavage to release the desired benzyl alcohol fragment nih.govresearchgate.net.

More directly, rhodium(II) catalysts have been shown to be highly effective in C-H insertion reactions, achieving high turnover numbers under optimized conditions nih.gov. The selective C-H activation and subsequent functionalization of 4-iodotoluene (B166478) at the methyl group, followed by oxidation state manipulation, could theoretically lead to the desired product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for various transformations. For the synthesis of this compound, organocatalysis is most likely to be employed in the formation of key precursors, such as the corresponding aldehyde.

The enantioselective reduction of aldehydes is a well-developed area within organocatalysis. A chiral imidazolidinone catalyst, for example, can mediate the transfer hydrogenation of α,β-unsaturated aldehydes from a Hantzsch ester, affording β-stereogenic aldehydes with high enantioselectivity nih.gov. While not directly applicable to a saturated aldehyde, this demonstrates the potential for chiral organocatalysts to induce stereochemistry.

For the reduction of the precursor, 2-iodo-4-methylbenzaldehyde, a non-chiral organocatalytic reduction could be employed. This would represent a metal-free and often milder alternative to traditional metal hydride reagents. Chiral thiophosphorus acids are another class of organocatalysts that have been designed and synthesized for various enantioselective transformations, and their application could be explored in the synthesis of chiral derivatives of the target molecule beilstein-journals.org.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Multi-component reactions are inherently more atom-economical than multi-step syntheses as they incorporate a greater proportion of the starting materials into the final product. Designing a convergent MCR for this compound would be a significant step towards a greener synthesis.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents can be replaced with greener alternatives such as water, ionic liquids, or supercritical fluids. The palladium/norbornene-catalyzed benzylation, for example, can be performed under specific conditions that may be adaptable to more environmentally benign solvent systems rsc.org.

Catalysis: The use of catalysts, both transition metal and organo-based, is a core principle of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with lower waste generation than stoichiometric reactions nih.gov. The development of highly active catalysts with high turnover numbers is crucial in this regard.

Renewable Feedstocks: While the direct synthesis from renewable feedstocks is challenging for a molecule like this compound, the principles can be applied to the synthesis of reagents and solvents used in the process.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing multi-component reactions. |

| Less Hazardous Chemical Syntheses | Employing catalytic methods over stoichiometric reagents. |

| Designing Safer Chemicals | The target molecule itself is a building block for other compounds. |

| Safer Solvents & Auxiliaries | Exploring reactions in water or other green solvents. |

| Design for Energy Efficiency | Using catalysts to lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Sourcing starting materials or solvents from renewable resources where possible. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through selective catalysis. |

| Catalysis | Employing highly efficient and recyclable transition metal or organocatalysts. |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of resulting products. |

| Real-time analysis for Pollution Prevention | In-situ monitoring of reactions to optimize conditions and minimize byproducts. |

By thoughtfully applying these advanced synthetic strategies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.

Elucidation of Reactivity and Mechanistic Pathways of 2 Iodo 4 Methylphenyl Methanol

Pathways Involving the Iodo Substituent

The iodine atom attached to the benzene (B151609) ring is a key site of reactivity, enabling a variety of transformations that are fundamental to modern organic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Investigations

While direct nucleophilic aromatic substitution (SNAr) on (2-Iodo-4-methylphenyl)methanol is not extensively documented, the principles of SNAr suggest that the reaction would be challenging under typical conditions. SNAr reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, iodine). In this compound, the methyl group is electron-donating and the hydroxymethyl group has a weaker electron-withdrawing effect compared to nitro or cyano groups, which are classic promoters of SNAr. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve any significant conversion via an SNAr pathway.

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgwhiterose.ac.ukorganic-chemistry.org The high reactivity of the carbon-iodine bond makes it particularly suitable for these transformations. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netlibretexts.org this compound can readily participate in this reaction. The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate. researchgate.netlibretexts.org

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, replacing the iodide. researchgate.netlibretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. researchgate.netlibretexts.orgyoutube.com

This reaction is highly valued for its mild conditions and tolerance of various functional groups, including the hydroxyl group present in this compound. nih.gov

Heck Reaction:

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgyoutube.com this compound can be effectively used in Heck reactions. nih.gov The catalytic cycle is similar to other palladium-catalyzed couplings and generally proceeds through: youtube.comlibretexts.org

Oxidative Addition: A palladium(0) catalyst reacts with this compound to form a palladium(II) species.

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base to regenerate the palladium(0) catalyst.

The regioselectivity of the Heck reaction is influenced by the steric and electronic properties of the alkene substrate.

Sonogashira Coupling:

The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.orgnih.govwikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org The mechanism is thought to involve: wikipedia.orgresearchgate.net

Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with this compound.

Transmetalation: The organic group from the copper acetylide is transferred to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govwikipedia.orgresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl or substituted alkene |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne |

Formation and Reactivity of Hypervalent Iodine Intermediates

The iodo group in this compound can be oxidized to form hypervalent iodine compounds, which are powerful and versatile reagents in organic synthesis. organic-chemistry.orgnih.gov These reagents, such as iodonium (B1229267) salts, iodosylarenes, and iodinanes, possess a highly electrophilic iodine center. acs.org

The formation of a hypervalent iodine(III) species, for instance, can be achieved by reacting this compound with an oxidizing agent in the presence of appropriate ligands. researchgate.net For example, oxidation with peracids or other strong oxidants can lead to the formation of (diacetoxyiodo)arenes or other hypervalent iodine species. researchgate.net

These hypervalent iodine intermediates are highly reactive and can participate in a variety of transformations, including:

Oxidations: They can act as powerful oxidizing agents for a range of functional groups. organic-chemistry.orgnih.gov

Electrophilic Additions: The electrophilic iodine can be attacked by nucleophiles, leading to the transfer of the aryl group or other ligands attached to the iodine.

Rearrangement Reactions: Hypervalent iodine reagents can mediate various rearrangement reactions. organic-chemistry.org

The reactivity of these intermediates opens up synthetic pathways that are distinct from the transition-metal-catalyzed reactions.

Transformations Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group in this compound is also a site for various chemical modifications.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-iodo-4-methylbenzaldehyde, or further to the carboxylic acid, 2-iodo-4-methylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (a hypervalent iodine reagent), or Swern oxidation conditions are typically used to selectively oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent will oxidize the primary alcohol directly to the carboxylic acid.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 2-Iodo-4-methylbenzaldehyde |

| Dess-Martin periodinane | 2-Iodo-4-methylbenzaldehyde |

| Potassium permanganate (KMnO₄) | 2-Iodo-4-methylbenzoic acid |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification reactions.

Esterification:

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine, provides a more efficient route to the corresponding ester. Transesterification, the conversion of one ester to another, can also be employed under acidic or basic conditions. masterorganicchemistry.com

Etherification:

Ethers can be synthesized from this compound via several methods, with the Williamson ether synthesis being a classic approach. organic-chemistry.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Other methods for etherification include reactions with alkylating agents under various catalytic conditions. organic-chemistry.org

Dehydration Processes and Olefin Formation

The dehydration of benzylic alcohols to form the corresponding styrenes is a well-established transformation, and this compound is expected to undergo this reaction under appropriate conditions to yield 2-iodo-4-methylstyrene. This elimination of water can be promoted through several catalytic methods.

Acid-Catalyzed Dehydration: Treatment with strong Brønsted acids is a common method for alcohol dehydration. The mechanism typically proceeds via an E1 pathway, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a benzylic carbocation. The presence of the electron-donating methyl group at the para position stabilizes this carbocation, facilitating the reaction. Subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) leads to the formation of the double bond.

Catalytic Dehydration: While effective, strong acids can sometimes lead to side reactions like polymerization of the resulting styrene (B11656). google.com To circumvent this, various metal oxide catalysts are employed for vapor-phase dehydration at elevated temperatures (200-400 °C). google.com Catalysts such as titanium oxide, thorium oxide, or aluminum oxide provide a surface for the reaction to occur, often with higher selectivity and milder conditions. google.com More recently, homogenous catalysts like iron(II) complexes have been shown to be highly efficient for the dehydration of 1-phenylethanol (B42297) to styrene without the need for a Brønsted acid co-catalyst, offering a promising avenue for the selective dehydration of this compound. osti.gov Rhenium complexes have also demonstrated catalytic activity in the dehydration of benzylic alcohols. nih.gov

It is also noteworthy that in-column dehydration of substituted 1-phenylethanol derivatives has been observed during gas chromatography analysis on certain stationary phases, highlighting the compound's propensity to undergo this transformation even under analytical conditions. nih.gov

Table 1: Representative Conditions for Dehydration of Benzylic Alcohols

| Catalyst/Reagent | Temperature | Phase | Product | Reference |

|---|---|---|---|---|

| Metal Oxides (TiO₂, ThO₂, Al₂O₃) | 200-400 °C | Vapor | Styrene | google.com |

| Iron(II) Complex | Moderate | Homogeneous | Styrene | osti.gov |

| Rhenium Complexes | Not specified | Not specified | Styrene | nih.gov |

Intramolecular Cyclization Pathways

The ortho-disposed iodo and methanol (B129727) functionalities on the benzene ring of this compound make it a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These cyclizations can be triggered by different stimuli, including light or the use of transition metal catalysts.

A common strategy involves the initial conversion of the hydroxyl group into a more reactive species, such as an ether or an ester, followed by cyclization. For instance, conversion to a benzyl (B1604629) ether followed by irradiation with UVC light can induce a reagent-free photocyclization to form benzo[c]chromene derivatives. rsc.org This reaction is proposed to proceed through a triplet aryl cation intermediate. rsc.org

Palladium-catalyzed intramolecular reactions, such as the Heck reaction, are also viable pathways. If the alcohol is first converted to an alkene-containing ether (e.g., an allyl ether), an intramolecular Heck reaction can proceed where the aryl iodide adds across the double bond, leading to the formation of a dihydrobenzofuran derivative.

Radical cyclizations represent another major pathway. wikipedia.org Photochemical or radical initiator-induced homolysis of the carbon-iodine bond generates an aryl radical. This highly reactive intermediate can then attack an appropriately positioned unsaturated bond within a side chain attached to the oxygen atom. For example, if the alcohol is converted into an N-propargyl-N-(2-iodoaryl)amide, a subsequent radical cyclization can lead to complex heterocyclic structures. researchgate.net Similarly, radical cyclization of allyl 2-iodophenyl ethers can be initiated by various radical-generating systems. jst.go.jp

Metal-free tandem reactions have also been developed. For instance, 2-iodoaryl ynones can react with sodium azide (B81097) to undergo a sequence of [3+2] cycloaddition, SNAr azidation, and denitrogenative cyclization to form complex fused heterocycles, illustrating the diverse reactivity of the 2-iodoaryl moiety. rsc.org

Radical Reaction Mechanisms

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a precursor for aryl radical generation. This can be achieved through photolysis, particularly with UV light, or by using radical initiators like AIBN in conjunction with a hydrogen atom donor like tributyltin hydride. rsc.orgnih.gov

Once formed, the 2-(hydroxymethyl)-5-methylphenyl radical can participate in a variety of reactions. As mentioned in the previous section, intramolecular cyclization is a common fate if a suitable radical acceptor is present in a side chain. In the absence of an intramolecular trap, the radical can undergo intermolecular reactions. For example, it can abstract a hydrogen atom from the solvent or another hydrogen donor to form 4-methylbenzyl alcohol. nih.gov

The benzylic alcohol group itself can also be a site of radical generation. Under certain photoredox conditions, alcohols can be converted into alkyl radicals. nih.gov For this compound, this would generate a radical at the benzylic carbon. The interplay between an aryl radical formed at the C-I bond and a radical at the benzylic carbon could lead to complex domino reactions. For instance, a 1,5-hydrogen atom transfer (HAT) could occur, where an initially formed aryl radical abstracts the benzylic hydrogen, relocating the radical center.

Table 2: Common Initiators for Radical Reactions of Aryl Iodides

| Initiator | Conditions | Mechanism | Reference |

|---|---|---|---|

| UV Light | Photolysis | Homolytic C-I bond cleavage | rsc.orgnih.gov |

| AIBN/(n-Bu)₃SnH | Thermal | Radical chain reaction | wikipedia.org |

| Visible Light/Photocatalyst | Photoredox | Single-electron transfer | nih.gov |

Stereoselective Transformations Initiated by this compound (Theoretical/Potential)

While specific stereoselective reactions of this compound are not extensively documented, its structure suggests significant potential for use in asymmetric synthesis. The benzylic alcohol is a key functional group for introducing chirality.

Asymmetric Catalysis: The alcohol moiety can be a directing group or a pro-chiral center in various catalytic asymmetric reactions. For example, ortho-hydroxybenzyl alcohols are known precursors for in situ generation of ortho-quinone methides (o-QMs), which can then participate in a range of catalytic asymmetric [4+n] cycloadditions and other reactions to form chiral oxygen-containing heterocycles. sioc-journal.cn While this compound is not a phenol, derivatization or catalysis could potentially enable similar reactivity.

Furthermore, transition-metal-catalyzed asymmetric benzylic substitution reactions are a powerful tool for creating chiral centers. nih.gov The alcohol could be converted into a suitable leaving group, such as a carbonate, allowing for a Pd/Cu co-catalyzed asymmetric substitution to construct adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov

Substrate-Controlled Stereoselectivity: The inherent chirality of derivatives of this compound could be used to control the stereochemical outcome of subsequent reactions. For instance, after enantioselective synthesis of a chiral derivative, the ortho-iodo group can be used in stereospecific cross-coupling or cyclization reactions. The steric bulk of the iodo-substituent and the chiral benzylic center could work in concert to direct the approach of reagents, leading to high diastereoselectivity. Asymmetric iodocyclization, controlled by chiral catalysts, has been shown to be effective in synthesizing chiral nucleoside analogues, demonstrating the potential for stereocontrol in reactions involving an iodo group and a nearby chiral center. nih.gov

Potential Applications in Asymmetric Guerbet Reactions: The asymmetric Guerbet reaction, which couples a racemic secondary alcohol with a primary alcohol to generate a new chiral alcohol, has been developed using ruthenium catalysts. liverpool.ac.uk this compound could potentially serve as the primary alcohol component in such a reaction, coupling with a racemic secondary alcohol to produce a new, enantioenriched chiral alcohol bearing the 2-iodo-4-methylphenyl moiety.

The combination of a versatile aryl iodide handle for cross-coupling and a benzylic alcohol for stereocontrol makes this compound a potentially valuable building block in the stereoselective synthesis of complex molecules.

Advanced Spectroscopic and Supramolecular Analytical Characterization Techniques for 2 Iodo 4 Methylphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum, the protons of the aromatic ring are expected to appear as distinct signals due to their unique electronic environments, influenced by the iodo, methyl, and hydroxymethyl substituents. The aromatic protons would likely exhibit complex splitting patterns (doublets, doublet of doublets) arising from spin-spin coupling. The benzylic protons of the -CH₂OH group would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the hydroxyl proton itself often presents as a broad singlet, with its chemical shift being sensitive to concentration and solvent. stackexchange.comresearchgate.net The methyl group protons would yield a sharp singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The presence of the heavy iodine atom is known to cause a substantial upfield shift for the carbon to which it is directly bonded (ipso-carbon). The benzylic carbon and the methyl carbon would also have characteristic chemical shifts. illinois.edursc.org Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to definitively correlate proton and carbon signals, confirming the structural assignment. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Iodo-4-methylphenyl)methanol Predicted values are based on standard substituent effects on a benzene (B151609) ring. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Aromatic CH (position 3) | ~7.6 | ~140 | d |

| Aromatic CH (position 5) | ~7.2 | ~132 | dd |

| Aromatic CH (position 6) | ~7.0 | ~129 | d |

| Benzylic CH₂ | ~4.6 | ~65 | s |

| Hydroxyl OH | Variable (2-5) | - | br s |

| Methyl CH₃ | ~2.3 | ~20 | s |

| Aromatic C-I (position 2) | - | ~95 | - |

| Aromatic C-CH₃ (position 4) | - | ~138 | - |

| Aromatic C-CH₂OH (position 1) | - | ~142 | - |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. creative-proteomics.com For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

A key feature in the mass spectrum of an iodo-containing compound is its isotopic pattern. Iodine is monoisotopic, consisting of 100% ¹²⁷I. docbrown.infoorgchemboulder.com This simplifies the mass spectrum, as there will be no M+2 peak arising from halogen isotopes, which is characteristic for compounds containing chlorine or bromine. libretexts.orgwhitman.edu The presence of a small M+1 peak would be attributable to the natural abundance of ¹³C. docbrown.info

Under electron impact (EI) ionization, the molecular ion of this compound is expected to be energetically unstable and undergo characteristic fragmentation. chemguide.co.uk Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical (-OH), or a water molecule (H₂O). libretexts.orgwhitman.edu Other significant fragment ions could arise from the cleavage of the C-I bond, resulting in the loss of an iodine radical, or the cleavage of the bond between the aromatic ring and the hydroxymethyl group. The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure. acs.orgyoutube.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (Molecular Formula: C₈H₉IO, Molecular Weight: 248.06 g/mol )

| Fragment Ion | Proposed Loss | Expected m/z | Significance |

| [C₈H₉IO]⁺ | None (Molecular Ion) | 248 | Confirms Molecular Weight |

| [C₈H₈IO]⁺ | -H | 247 | Loss of H radical |

| [C₈H₉O]⁺ | -I | 121 | Loss of Iodine radical, indicates C-I bond |

| [C₈H₈I]⁺ | -OH | 231 | Loss of hydroxyl radical |

| [C₇H₆I]⁺ | -CH₂OH | 217 | Loss of hydroxymethyl group |

| [I]⁺ | -C₈H₉O | 127 | Iodine cation, characteristic for iodo-compounds whitman.edu |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and insights into its vibrational dynamics. copbela.orgacs.org The techniques are complementary and together offer a comprehensive vibrational profile of this compound.

The FT-IR spectrum is particularly useful for identifying polar functional groups. tutorchase.com Key expected absorptions include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as multiple weak bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are found just below 3000 cm⁻¹. theaic.org

C-O Stretch: A moderate to strong band in the 1000-1250 cm⁻¹ region corresponding to the stretching of the benzylic carbon-oxygen bond.

Aromatic C=C Stretches: Several bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. theaic.org

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary data. stackexchange.com For this compound, the symmetric ring breathing mode of the substituted toluene (B28343) ring would be a prominent feature. cdnsciencepub.com The C-I stretching vibration is also expected to be observable, typically at low frequencies. Analysis of substituted toluenes shows that the vibrational frequencies can be influenced by the mass and electronic effects of the substituents. cdnsciencepub.comflinders.edu.auillinois.edu

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Medium to Strong |

| CH₂ Bend | ~1450 | FT-IR | Medium |

| C-O Stretch | 1000 - 1250 | FT-IR | Strong |

| Aromatic Ring Breathing | ~1000 | Raman | Strong |

| C-I Stretch | 500 - 600 | Raman, Far-IR | Medium |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This would confirm the expected near-planar geometry of the benzene ring and the tetrahedral geometry around the benzylic carbon atom. The analysis would also reveal the exact conformation of the hydroxymethyl group relative to the aromatic ring in the solid state.

The way molecules pack in a crystal lattice is crucial to the material's bulk properties. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.orgyoutube.com While no specific polymorphs of this compound have been reported, many organic molecules, including related substituted aromatic compounds, exhibit this phenomenon. nih.govnih.gov Different polymorphs can arise from variations in crystallization conditions and can have different stabilities. science.gov An analysis of the crystal packing would reveal how the individual molecules arrange themselves to form the extended solid-state structure, governed by a network of intermolecular interactions.

The crystal structure of this compound would be stabilized by a combination of non-covalent interactions, which dictate the supramolecular architecture.

Hydrogen Bonding: The primary and strongest intermolecular interaction would be hydrogen bonding involving the hydroxyl group (-OH) of the methanol (B129727) substituent. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of chains or networks of molecules throughout the crystal lattice.

π-π Stacking: The aromatic rings of this compound molecules can interact through π-π stacking. researchgate.net These interactions can occur in various geometries, such as face-to-face or parallel-displaced arrangements. The presence of substituents on the benzene ring influences the electronic nature of the π-system and can modulate the strength and geometry of these stacking interactions. comporgchem.comnih.govacs.orgresearchgate.net

Table 4: Summary of Expected Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Hydroxyl Group (-OH) | Oxygen atom of another hydroxyl group | A strong, directional interaction forming chains or networks. |

| Halogen Bond | Iodine Atom (C-I) | Oxygen atom of a hydroxyl group or another electron-rich site | A directional interaction involving the electrophilic region of the iodine atom. rsc.org |

| π-π Stacking | Aromatic Ring | Aromatic Ring of an adjacent molecule | Weaker interactions involving the π-electron systems of the rings, contributing to packing efficiency. researchgate.net |

Theoretical and Computational Chemistry Investigations of 2 Iodo 4 Methylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate descriptions of the electronic structure. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be sufficiently accurate. A detailed high-accuracy electronic structure determination for (2-Iodo-4-methylphenyl)methanol using these methods has not been identified in published research.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's electronic properties and reactivity.

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr This energy gap is also fundamental to understanding electronic transitions, such as those observed in UV-visible spectroscopy. For this compound, the specific energies of the HOMO, LUMO, and the resulting energy gap would be calculated using methods like DFT. This data provides insight into its potential reactivity and electronic behavior.

Table 1: Illustrative Frontier Orbital Data (Note: The following data is illustrative of typical outputs from quantum chemical calculations and is not based on specific published results for this compound.)

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the stability of a molecule by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto a constant electron density surface, visually representing the charge distribution. Different colors are used to indicate regions of varying potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP surface analysis would likely show a region of negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs, identifying it as a site for electrophilic attack. Regions of positive potential (blue) might be located around the hydrogen atom of the hydroxyl group and potentially near the iodine atom (a phenomenon known as a σ-hole), indicating sites for nucleophilic interaction. This analysis provides a clear, three-dimensional guide to the molecule's reactivity. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool to elucidate the step-by-step pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its participation in further chemical transformations.

Transition State Analysis and Energy Barriers

To understand the kinetics of a reaction involving this compound, computational chemists would identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction. Techniques such as Density Functional Theory (DFT) are commonly employed to locate transition states and calculate these energy barriers.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational chemistry can predict the major product. This is achieved by calculating the energy barriers leading to each possible product. The pathway with the lowest energy barrier is generally the most favored, thus determining the regioselectivity and stereoselectivity of the reaction.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies like lasers and optical data storage. Computational methods can predict whether a molecule, such as this compound, might exhibit NLO properties. These predictions are based on calculating the molecule's response to a strong electric field, which is related to its electronic structure. The presence of an aromatic ring, an electron-donating group (-CH₃ and -CH₂OH), and an electron-withdrawing group (-I) could potentially give rise to NLO properties, though dedicated calculations are needed for confirmation.

Advanced Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its different spatial arrangements, known as conformations. By simulating the molecule's movement, researchers can understand its flexibility, how it interacts with solvents, and its most stable conformations. This information is crucial for understanding its physical properties and biological activity, if any.

Applications of 2 Iodo 4 Methylphenyl Methanol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Functionalized Aromatic Scaffolds

The dual reactivity of (2-Iodo-4-methylphenyl)methanol makes it an excellent starting material for the synthesis of diverse and highly functionalized aromatic scaffolds. The iodo group provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups. Simultaneously, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, further expanding the synthetic possibilities. This strategic combination allows for the stepwise and controlled elaboration of the aromatic core, leading to the creation of complex molecules with tailored properties.

Role in the Construction of Biologically Active Molecules

While specific biological activity data is beyond the scope of this article, the structural motifs accessible from this compound are prevalent in many biologically active compounds. The ability to readily form carbon-carbon and carbon-heteroatom bonds from the iodinated position, coupled with transformations of the benzylic alcohol, allows for the assembly of core structures found in various classes of molecules with pharmaceutical relevance. For instance, the synthesis of substituted biaryl and styrenyl frameworks, which are common pharmacophores, can be efficiently achieved using this building block. Multicomponent reactions involving derivatives of this compound can also lead to the rapid generation of molecular diversity for screening purposes. mdpi.com

Intermediate in the Preparation of Advanced Organic Materials

The utility of this compound extends into the realm of materials science, where it serves as a crucial intermediate in the synthesis of advanced organic materials.

Synthesis of Emissive Materials and Fluorophores

The iodinated aromatic ring of this compound is a key feature for its use in the synthesis of emissive materials and fluorophores. Through transition metal-catalyzed cross-coupling reactions, various chromophoric units can be appended to the phenyl ring. The substitution pattern and the nature of the introduced groups significantly influence the photophysical properties of the resulting molecules, allowing for the tuning of emission wavelengths and quantum yields. The benzyl (B1604629) alcohol moiety can be further functionalized to modulate solubility, facilitate polymer incorporation, or attach the fluorophore to other molecular systems.

Precursor for Optoelectronic Device Components

The capacity to generate highly conjugated systems through reactions at the iodo position makes this compound a valuable precursor for components of optoelectronic devices. The resulting conjugated polymers and oligomers often exhibit desirable electronic properties, such as charge transport capabilities. The methyl group on the aromatic ring can enhance solubility and processability of these materials, which is a critical factor for their incorporation into devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Application in Heterocyclic Chemistry for Novel Ring Systems

This compound is a valuable starting material for the synthesis of novel heterocyclic ring systems. The ortho-iodo and benzylic alcohol functionalities can participate in intramolecular cyclization reactions to form a variety of fused ring systems. For example, palladium-catalyzed intramolecular C-O or C-N bond formation can lead to the construction of oxygen- and nitrogen-containing heterocycles. Furthermore, the iodo group can be transformed into other reactive functionalities, such as an amino or a carboxyl group, which can then undergo cyclization with the benzylic alcohol or its derivatives to afford a diverse range of heterocyclic structures.

Utilization in Ligand Synthesis for Catalysis

The structural framework of this compound is well-suited for the synthesis of specialized ligands for transition metal catalysis. The iodo group can be readily converted into a phosphine, amine, or other coordinating group through nucleophilic substitution or cross-coupling reactions. The benzylic alcohol can also be modified to introduce additional donor atoms or to create a chiral center, leading to the formation of bidentate or polydentate ligands. These ligands can then be complexed with various metals to generate catalysts for a wide range of organic transformations, including asymmetric catalysis. The tunability of the ligand's steric and electronic properties, facilitated by the versatile chemistry of the this compound core, is crucial for optimizing catalytic activity and selectivity.

Future Research Directions and Emerging Paradigms for 2 Iodo 4 Methylphenyl Methanol Research

Exploration of Unconventional Reactivity Modes

The presence of an iodine atom on the aromatic ring of (2-Iodo-4-methylphenyl)methanol opens the door to a variety of transformations beyond its traditional role as a precursor in cross-coupling reactions. Future research could delve into its potential in hypervalent iodine chemistry. mdpi.comresearchgate.netnih.gov The in situ or ex situ oxidation of the iodine center could generate highly reactive hypervalent iodine species. These species can act as powerful oxidants or facilitate unique bond-forming reactions, such as oxidative cyclizations or dearomatization reactions. researchgate.netresearchgate.net

For instance, iodobenzene (B50100) itself can catalyze oxidative cyclizations of Michael adducts to form highly functionalized cyclopropanes. researchgate.net A similar strategy could be envisioned for this compound, where the benzylic alcohol might participate in or direct these transformations. Furthermore, the development of chiral aryl iodide catalysts for enantioselective oxidations is a burgeoning field. nih.gov Investigating whether this compound or its derivatives can act as a precatalyst in such reactions is a promising area of exploration. nih.gov

Another avenue for unconventional reactivity lies in its use in transition-metal-free arylation reactions. Diaryliodonium salts, which can be synthesized from aryl iodides, are potent arylating agents. nih.gov The synthesis of diaryliodonium salts derived from this compound could provide a new class of reagents for the introduction of the 4-methyl-2-(hydroxymethyl)phenyl moiety into various nucleophiles under mild, metal-free conditions.

Development of Asymmetric Synthetic Pathways

The benzylic alcohol group in this compound represents a prochiral center, making the development of asymmetric synthetic pathways to access chiral derivatives a significant research goal. Optically active aryl alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. magtech.com.cn

Future research could focus on the asymmetric reduction of the corresponding aldehyde, (2-iodo-4-methyl)benzaldehyde, using various catalytic systems. Biocatalysis, employing whole microbial cells or purified enzymes, offers a highly enantioselective and environmentally benign approach for the synthesis of chiral aryl alcohols. magtech.com.cn Alternatively, transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of the parent ketone could be explored.

Furthermore, the development of stereodivergent syntheses would be highly valuable. For example, palladium/copper co-catalyzed asymmetric benzylic substitution reactions of benzylic geminal dicarboxylates have been shown to produce a wide range of chiral benzylic alcohol derivatives with excellent diastereo- and enantioselectivities. nih.gov Applying such a strategy to a derivative of this compound could allow for the synthesis of all possible stereoisomers of a product from the same starting material by simply changing the catalyst's chirality. nih.gov

The diastereoselective reactions of the chiral alcohol itself also warrant investigation. For example, the cycloaddition of nitrile oxides to chiral homoallylic alcohols has been shown to proceed with good diastereoselectivity, influenced by the chirality of the alcohol. researchgate.net Similar diastereoselective transformations could be explored for chiral derivatives of this compound.

Integration into Flow Chemistry Methodologies

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. thieme-connect.comacs.orgbeilstein-journals.orgyoutube.com The integration of this compound into flow chemistry methodologies could significantly enhance the efficiency of its synthesis and subsequent transformations.

Palladium-catalyzed cross-coupling reactions, a common application for aryl iodides, have been successfully implemented in continuous flow systems. thieme-connect.comacs.orgacs.org These systems often utilize packed-bed reactors with immobilized palladium catalysts, which allows for easy separation and reuse of the catalyst, thereby improving the sustainability of the process. rsc.org A potential flow process could involve the Suzuki-Miyaura coupling of this compound with various boronic acids to generate a library of biaryl compounds.

Flow chemistry is also well-suited for handling hazardous reagents and reactive intermediates. The in situ generation and immediate use of benzyne (B1209423) from 1-bromo-2-iodobenzene (B155775) has been demonstrated in a continuous flow setup for the synthesis of functionalized biaryl compounds. rsc.org A similar strategy could be explored for derivatives of this compound.

The table below illustrates a hypothetical comparison of batch versus flow synthesis for a Suzuki-Miyaura reaction involving this compound, highlighting the potential benefits of flow chemistry.

| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Hypothetical) |

| Reaction Time | 6 - 24 hours | 15 - 60 minutes |

| Yield | 75 - 90% | >95% |

| Catalyst Loading | 1 - 5 mol% | 0.1 - 1 mol% (in packed bed) |

| Productivity | g/day | kg/day |

| Safety | Handling of bulk reagents | Small reactor volume, better heat transfer |

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry has become an indispensable tool for predicting the reactivity of molecules and for the in silico design of new catalysts and functional materials. mdpi.comacs.orgnih.govethz.chpurdue.edu Future research on this compound could greatly benefit from the application of computational methods.

Density functional theory (DFT) calculations can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions on the this compound scaffold, guiding the synthesis of new derivatives. nih.gov For example, computational models can predict the most likely site of further halogenation or nitration.

Furthermore, computational tools can be used to design novel derivatives of this compound with specific, predictable reactivity profiles. For instance, by modifying the substituents on the aromatic ring, it may be possible to tune the electronic properties of the iodine atom, enhancing its ability to form hypervalent iodine species or to participate in specific catalytic cycles.

In the realm of asymmetric catalysis, computational modeling can aid in the design of chiral ligands that would be effective for the asymmetric transformation of this compound or its derivatives. beilstein-journals.orgresearchgate.net By understanding the transition states and catalyst-substrate interactions, more efficient and selective catalysts can be developed. researchgate.net

The following table presents a hypothetical example of how computational tools could be used to predict the reactivity of different this compound derivatives in a hypothetical catalytic reaction.

| Derivative | Substituent at C5 | Predicted Reaction Rate (Relative) | Predicted Enantiomeric Excess (%) |

| 1 | -H | 1.0 | 85 |

| 2 | -F | 1.5 | 92 |

| 3 | -NO2 | 0.8 | 78 |

| 4 | -OCH3 | 1.2 | 88 |

Strategies for Sustainable Synthesis and Iodine Recycling

The principles of green chemistry are increasingly guiding synthetic route design. organicdivision.orgroyalsocietypublishing.org For halogenated organic compounds like this compound, developing sustainable synthetic methods and strategies for iodine recycling are of paramount importance due to the environmental concerns associated with halogenated compounds. nih.govresearchgate.net

Future research should focus on developing greener synthetic routes to this compound itself. A promising metal- and base-free method for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine has been reported. nih.govresearchgate.netnih.govresearchgate.net Adapting this methodology for the synthesis of this compound could offer a more sustainable alternative to traditional methods that may use harsher reagents.

In many reactions utilizing this compound, the iodine atom is ultimately lost as a byproduct. Developing catalytic cycles where the iodine is regenerated in its active form would significantly improve the atom economy of these processes. For example, in hypervalent iodine-mediated reactions, the iodobenzene byproduct can often be reoxidized to the active iodine(III) or iodine(V) species using a stoichiometric oxidant. researchgate.net

Furthermore, exploring methods for the recovery and recycling of iodine from waste streams is a critical aspect of a sustainable research program. This could involve developing specific extraction or precipitation methods to capture iodide salts from reaction workups, which can then be converted back into useful iodine reagents. Electrochemical methods are also emerging as a green tool for halogenation reactions and could potentially be applied to iodine recycling processes. acs.org

Q & A

Basic: What are the optimal synthetic routes for preparing (2-Iodo-4-methylphenyl)methanol?

Methodological Answer:

A robust approach involves aryne three-component coupling using iodide as a nucleophilic trigger. For example, reacting 4-methylbenzyne precursors with iodide and a suitable alcohol under controlled conditions yields the target compound. Key parameters include temperature (typically 60–80°C), solvent choice (e.g., THF or DMF), and reaction time (6–12 hours). This method avoids heavy-metal catalysts and provides moderate to high yields (~50–70%) . Alternative routes include iodination of pre-functionalized benzyl alcohols, though regioselectivity challenges may arise.

Basic: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., iodinated aromatic protons at δ 7.2–7.8 ppm and hydroxymethyl protons at δ 4.5–5.0 ppm).

- HPLC/MS : Quantify purity (>95%) and detect impurities (e.g., dehalogenated byproducts).

- Elemental Analysis : Validate iodine content (theoretical ~40.5%).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves ambiguities in stereochemistry or crystal packing.

Advanced: What role does iodide play in the aryne-mediated synthesis of this compound?

Methodological Answer:

Iodide acts as both a nucleophile and a directing group. In the aryne intermediate, iodide’s electronegativity polarizes the triple bond, facilitating regioselective attack at the 2-position of the aromatic ring. Computational studies (e.g., DFT) suggest that iodine’s steric bulk and electron-withdrawing effects stabilize transition states, favoring the formation of the iodo-substituted product over bromo or chloro analogs. Contradictions in yield between theoretical and experimental results may arise from solvent effects or competing pathways (e.g., dimerization) .

Advanced: How does the iodine substituent influence the compound’s reactivity compared to bromo or methyl analogs?

Methodological Answer:

The iodine atom enhances electrophilic aromatic substitution (EAS) reactivity due to its polarizability, enabling reactions under milder conditions than bromo analogs. For example, Suzuki-Miyaura cross-coupling with iodine requires lower catalyst loading compared to bromine. However, iodine’s weaker C–I bond (vs. C–Br) may lead to unintended dehalogenation during redox reactions. Comparative studies with N-(2-Bromo-4-methylphenyl)acetamide highlight iodine’s superior leaving-group ability in nucleophilic substitutions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Separate halogenated waste for professional treatment to prevent environmental release .

- Stability : Store in amber vials at 2–8°C to minimize photodegradation and iodine loss.

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) by leveraging the hydroxymethyl group’s hydrogen-bonding potential.

- QM/MM Calculations : Study reaction pathways (e.g., metabolic oxidation) at the quantum mechanics/molecular mechanics level.

- Limitations : Discrepancies between predicted and observed bioactivity may arise from solvation effects or conformational flexibility of the aromatic ring .

Advanced: How do structural modifications (e.g., substituent position) affect the compound’s spectroscopic properties?

Methodological Answer:

- UV-Vis Spectroscopy : Iodo substitution red-shifts absorption maxima (~280 nm) compared to methyl analogs (~260 nm) due to increased conjugation.

- IR Spectroscopy : The C–I stretch (500–600 cm) distinguishes it from chloro/bromo derivatives.

- Contradictions : Overlapping signals in crowded aromatic regions (e.g., 2-iodo vs. 4-methyl protons) may require 2D NMR (COSY, HSQC) for resolution .

Basic: What are the primary research applications of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.